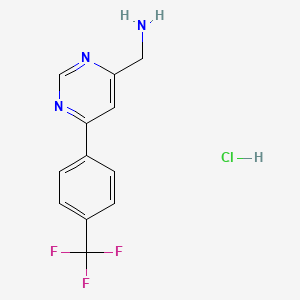
(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)hydrazine typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a different product compared to reduction or substitution .
Scientific Research Applications
(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is employed in biochemical studies, particularly in the field of proteomics.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of certain chemicals and materials.
Mechanism of Action
The mechanism of action of (2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)hydrazine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain proteins and enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl acetate: This compound has a similar structure but different functional groups.
2,3-Dihydro-1,4-benzodioxin-2-ylmethyl 4-methylbenzenesulfonate: Another structurally related compound with distinct properties.
Uniqueness
(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)hydrazine is unique due to its specific hydrazine functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-ylmethylhydrazine |
InChI |
InChI=1S/C9H12N2O2/c10-11-5-7-6-12-8-3-1-2-4-9(8)13-7/h1-4,7,11H,5-6,10H2 |
InChI Key |
LSSZWBZEBDGRPR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Aminopyrrolidin-1-yl)-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11779836.png)
![6-(4-Chlorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11779845.png)
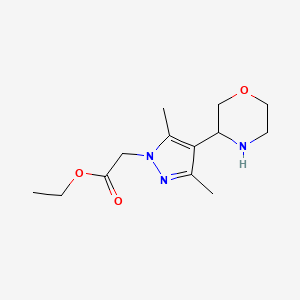

![4,5,6,7-Tetrahydrobenzo[c]isothiazol-3-amine](/img/structure/B11779866.png)

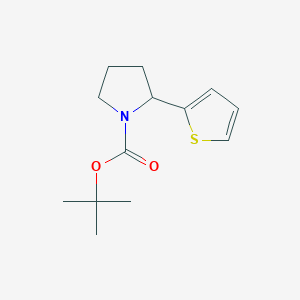
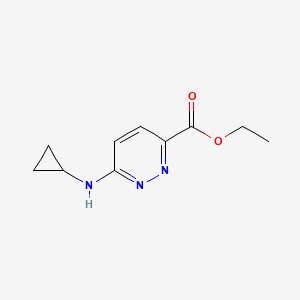
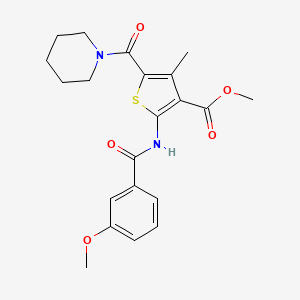
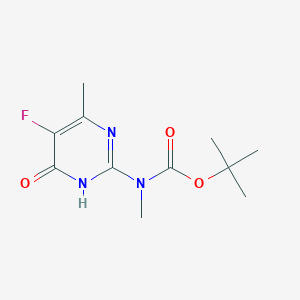
![5,5-Difluoro-3-(fluoromethyl)-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole](/img/structure/B11779885.png)
![2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanamine](/img/structure/B11779887.png)
